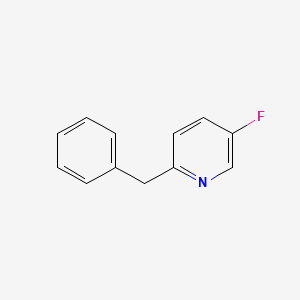

2-Benzyl-5-fluoropyridine

Description

Significance of Fluorinated Pyridines in Advanced Organic Synthesis

Fluorinated pyridines are a class of heterocyclic compounds that have garnered considerable attention in the field of advanced organic synthesis. The introduction of a fluorine atom into a pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govcymitquimica.comnih.gov These modifications are highly desirable in drug discovery and agrochemical development, where fine-tuning molecular properties is crucial for enhancing efficacy and safety. uni-muenster.deacs.org The presence of fluorine can also influence the reactivity of the pyridine ring, opening up new avenues for chemical transformations and the construction of complex molecular architectures. acs.orgacs.org

The strategic incorporation of fluorine can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. For instance, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, affecting its interaction with biological receptors. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov This has led to the inclusion of fluorinated pyridine moieties in a wide array of pharmaceuticals and agrochemicals. nih.govuni-muenster.de

Historical Context of 2-Benzyl-5-fluoropyridine and Structurally Related Pyridine Derivatives

The study of pyridine derivatives has a rich history, forming a cornerstone of heterocyclic chemistry. Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast number of biologically active compounds. uni-muenster.de The development of methods to functionalize the pyridine ring has been a long-standing area of research, with early efforts focusing on classical electrophilic and nucleophilic substitution reactions.

The introduction of fluorine into the pyridine ring is a more recent development, driven by the growing appreciation for the unique properties that fluorine imparts on organic molecules. acs.org The synthesis of fluorinated pyridines has historically presented challenges, often requiring harsh reaction conditions or the use of specialized fluorinating agents. acs.org However, recent advancements in synthetic methodology have made these valuable compounds more accessible. uni-muenster.deacs.org

Specifically, the synthesis of 2-substituted pyridine derivatives has been an area of significant focus. The development of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has provided powerful tools for introducing a wide variety of substituents at the 2-position of the pyridine ring. The synthesis of benzyl-substituted pyridines, in particular, has been of interest due to the prevalence of this structural motif in biologically active molecules.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily centered on its utility as a versatile intermediate in organic synthesis. One notable area of investigation is its application in C-H bond functionalization reactions. For example, researchers have developed a metal-free method for the C-H borylation of 2-benzyl-5-fluoropyridines. ccspublishing.org.cnrhhz.netresearchgate.net This reaction demonstrates high efficiency and site-selectivity, allowing for the introduction of a boryl group at a specific position on the benzyl (B1604629) ring. ccspublishing.org.cnrhhz.netresearchgate.net The resulting borylated products are valuable synthetic intermediates that can be further elaborated into a variety of other functional groups. ccspublishing.org.cnrhhz.netresearchgate.net

This directed borylation strategy highlights the role of the 5-fluoropyridine moiety as a directing group, facilitating the selective functionalization of a typically unreactive C-H bond. ccspublishing.org.cnrhhz.netresearchgate.net The ability to perform this transformation under metal-free conditions is also a significant advantage, as it avoids the use of expensive and potentially toxic transition metal catalysts. rhhz.netresearchgate.net The practicality of this method is further enhanced by the fact that the directing group can be removed if desired, providing a flexible and efficient pathway for the synthesis of structurally diverse molecules. ccspublishing.org.cnrhhz.net

The substrate scope of this borylation reaction has been explored, demonstrating its applicability to a range of substituted 2-benzyl-5-fluoropyridines. ccspublishing.org.cnccspublishing.org.cn This versatility makes this compound a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The borylated products can undergo subsequent cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds, further expanding the synthetic utility of this methodology. ccspublishing.org.cn

Below is an interactive data table summarizing the substrate scope of the metal-free C-H borylation of various 2-benzyl-5-fluoropyridines, as reported in the literature. ccspublishing.org.cn

| Entry | Substituent on Benzyl Ring | Product Yield (%) |

| 1 | H | 85 |

| 2 | 4-Me | 88 |

| 3 | 4-OMe | 82 |

| 4 | 4-F | 92 |

| 5 | 4-Cl | 89 |

| 6 | 4-Br | 86 |

| 7 | 3-Me | 91 |

| 8 | 3-Cl | 84 |

| 9 | 2-Me | 75 |

| 10 | 2-F | 78 |

Structure

3D Structure

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

2-benzyl-5-fluoropyridine |

InChI |

InChI=1S/C12H10FN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

QGODZUZVDCZZSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 5 Fluoropyridine and Its Key Precursors

Strategies for Constructing the 5-Fluoropyridine Core

The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring is a critical step. This can be accomplished through several distinct approaches, including building the ring from acyclic precursors (de novo synthesis), modifying an existing pyridine ring through fluorination techniques, or converting other functional groups into the desired fluoro substituent.

De novo synthesis offers a powerful method for constructing the 5-fluoropyridine ring system from non-cyclic starting materials. researchgate.net While specific examples for 2-benzyl-5-fluoropyridine are not extensively detailed in the provided results, general principles of pyridine synthesis can be applied. For instance, the Hantzsch dihydropyridine (B1217469) synthesis or the Bohlmann-Rahtz pyridine synthesis could potentially be adapted by utilizing fluorine-containing building blocks. organic-chemistry.org These methods involve the condensation of carbonyl compounds with enamines or other nitrogen-containing species to form a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine. The strategic incorporation of a fluorine atom into one of the acyclic precursors would lead to the formation of the 5-fluoropyridine core.

A more common approach involves the modification of a pre-existing pyridine ring.

Halogen Exchange (Halex) Reactions: This classic method involves the substitution of a chlorine or bromine atom with fluorine. oup.comacs.orgrsc.orgresearchgate.net The reaction typically employs a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. For example, 2-chloro-5-bromopyridine can be subjected to a Halex reaction to replace the bromine with fluorine. The use of phase-transfer catalysts can sometimes facilitate this transformation. A significant advancement in this area is the use of anhydrous tetrabutylammonium (B224687) fluoride (TBAF), which allows for high-yielding fluorination of chloropyridines at room temperature, a considerable improvement over the high temperatures generally required for alkali metal fluorides. acs.org

Direct C-H Fluorination: The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation. Recent developments have shown that reagents like silver(II) fluoride (AgF₂) can selectively fluorinate pyridines at the C-H bond adjacent to the nitrogen atom. orgsyn.orggoogle.compsu.eduacs.orgnih.gov This method is notable for its mild reaction conditions, often proceeding at or near ambient temperature, and its high site-selectivity. orgsyn.orgpsu.edu It tolerates a wide range of functional groups, making it a valuable tool for late-stage fluorination of complex molecules. psu.eduacs.org For the synthesis of 5-fluoropyridines, this would typically involve starting with a pyridine already substituted at other desired positions.

Table 1: Comparison of Fluorination Techniques for the Pyridine Core

| Technique | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogen Exchange | KF, CsF, TBAF | High temperatures (alkali fluorides), Room temperature (anhydrous TBAF) | Readily available starting materials. acs.org | Can require harsh conditions. acs.org |

| Direct C-H Fluorination | AgF₂, Selectfluor® | Mild, often ambient temperature. orgsyn.orgpsu.edunih.gov | High site-selectivity, functional group tolerance. orgsyn.orgpsu.eduacs.org | Reagents can be expensive. |

Another versatile strategy is the conversion of an existing functional group on the pyridine ring into a fluorine atom. ub.eduimperial.ac.ukvanderbilt.edu A prominent example is the Balz-Schiemann reaction, which involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce fluorine. For instance, 2-amino-5-chloropyridine (B124133) can be converted to 2-chloro-5-fluoropyridine (B44960) via diazotization with isoamyl nitrite (B80452) and tetrafluoroboric acid, followed by thermolysis. thieme-connect.com Similarly, 2-amino-5-nitropyridine (B18323) can be used as a starting material to produce 2-amino-5-fluoropyridine (B1271945) through a multi-step sequence that includes a Schiemann reaction. thieme-connect.comresearchgate.net

Key precursors for these transformations, such as 2-chloro-5-fluoropyridine, are valuable intermediates in the synthesis of various pharmaceuticals. nbinno.com This intermediate can be synthesized from 5-fluoropyridine via chlorination or through the diazotization of 5-amino-2-chloropyridine. thieme-connect.comnbinno.com Other important precursors include 5-fluoropyridine-2-carboxylic acid and 2-chloro-5-fluoronicotinonitrile. chemicalbook.comchemicalbook.comnordmann.global

Benzylation Strategies at the Pyridine C2-Position

Once the 5-fluoropyridine core is established, the next critical step is the introduction of the benzyl (B1604629) group at the C2 position.

Direct C-H benzylation of the pyridine ring is an atom-economical approach. While less common for the direct synthesis of this compound itself, methods for the C2-alkylation of pyridines are well-established. researchgate.netthieme-connect.com For instance, the reaction of pyridine N-oxides with Grignard reagents can lead to 2-substituted pyridines. organic-chemistry.org Palladium-catalyzed C-H couplings of pyridine N-oxides with benzyl chloride derivatives have also been reported as a novel process for synthesizing 2-benzylpyridine (B1664053) derivatives. thieme-connect.de Another approach involves the metal-free C-H borylation of this compound derivatives, which can then be further functionalized. rhhz.netccspublishing.org.cnpeeref.comresearchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for the benzylation of pyridines. researchgate.netrsc.orgtandfonline.comresearchgate.netresearchgate.nethal.scienceacs.org These reactions typically involve the coupling of a 2-halopyridine with a benzyl organometallic reagent.

A prominent example is the Negishi coupling, which utilizes a benzylzinc reagent in the presence of a nickel or palladium catalyst. uantwerpen.be This method has been successfully applied to synthesize fluorinated 2-benzylpyridine analogs. tandfonline.com The reaction of a 2-halopyridine N-oxide with a Grignard reagent can also achieve C2-alkylation. nih.gov Other coupling strategies, such as Suzuki-Miyaura coupling, can also be employed. These reactions offer a high degree of functional group tolerance and are generally high-yielding.

Table 2: Key Cross-Coupling Reactions for C2-Benzylation of Pyridines

| Reaction Name | Catalyst | Reagents | Key Features |

|---|---|---|---|

| Negishi Coupling | Ni or Pd | Benzylzinc halide, 2-halopyridine | Efficient for forming C(sp²)-C(sp³) bonds. tandfonline.comuantwerpen.be |

| Suzuki-Miyaura Coupling | Pd | Benzylboronic acid/ester, 2-halopyridine | High functional group tolerance. |

| Grignard Coupling | - | Benzylmagnesium halide, 2-halopyridine N-oxide | Readily available reagents. organic-chemistry.orgnih.gov |

Synthetic Routes from Precursor Aminopyridines or Halopyridines

The construction of the this compound scaffold is predominantly achieved through the strategic formation of a carbon-carbon bond at the C2-position of a 5-fluoropyridine ring. While synthesis from aminopyridines is a staple in pyridine chemistry, for instance in the production of 2-amino-5-fluoropyridine via processes like the Schiemann reaction, the direct benzylation of an aminopyridine precursor to yield this compound is less commonly documented. msu.edu The more prevalent and versatile approach involves the use of a halopyridine precursor, such as 2-bromo-5-fluoropyridine (B41290) or 2-chloro-5-fluoropyridine. These precursors are ideal substrates for a variety of powerful transition-metal-catalyzed cross-coupling reactions.

Transition-metal catalysis, particularly with palladium or nickel, is central to the synthesis of 2-benzylpyridine compounds. msu.edu Methodologies like the Negishi, Kumada, and Suzuki couplings are instrumental, each utilizing a different organometallic reagent to introduce the benzyl group onto the pyridine core.

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide. For the synthesis of this compound, this would involve the reaction of a 2-halo-5-fluoropyridine with a benzylzinc halide. The reaction is typically catalyzed by a palladium or nickel complex. digitellinc.com Cobalt-catalyzed systems have also proven effective for similar transformations, for example, in the cross-coupling of benzylic zinc reagents with 2-chloro-5-(trifluoromethyl)pyridine, which proceeded efficiently to give the desired product. organic-chemistry.orgbeilstein-journals.org These cobalt-based methods are advantageous due to the lower cost and toxicity of cobalt compared to palladium. organic-chemistry.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. rsc.org The synthesis would involve reacting 2-chloro- or 2-bromo-5-fluoropyridine with benzylmagnesium chloride or bromide. Nickel catalysts, often with specialized ligands, are commonly used for this transformation due to their economic viability. researchgate.net

Suzuki Coupling: The Suzuki reaction is one of the most widely used cross-coupling methods, utilizing an organoboron reagent, such as a boronic acid or ester. wikipedia.org The synthesis of this compound via this method would couple 2-bromo-5-fluoropyridine with a benzylboronic acid or one of its derivatives. These reactions are typically catalyzed by palladium complexes and are known for their high functional group tolerance and generally mild reaction conditions. numberanalytics.comthieme-connect.com Fast protocols for Suzuki reactions on 2-halogenated pyridines have been developed using ligand-free Pd(OAc)₂ in aqueous isopropanol (B130326), promoted by oxygen. acs.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. The following table summarizes typical catalytic systems used in these types of transformations.

| Coupling Reaction | Halopyridine Precursor | Benzyl Reagent | Catalyst System (Catalyst/Ligand) | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Negishi | 2-Chloro-5-fluoropyridine | Benzylzinc chloride | CoCl₂ / Isoquinoline | THF/MTBE | 50°C, 1-18 h |

| Kumada | 2-Chloro-5-fluoropyridine | Benzylmagnesium chloride | NiCl₂(PCy₃)₂ | 2-Me-THF | Room Temp. - 80°C |

| Suzuki | 2-Bromo-5-fluoropyridine | Benzylboronic acid | Pd(OAc)₂ / SPhos | Toluene/Water | 60-100°C |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is a critical aspect of modern chemical manufacturing. numberanalytics.comscielo.br The goal is to minimize environmental impact by preventing waste, improving atom economy, using safer chemicals and solvents, increasing energy efficiency, and employing renewable feedstocks. msu.eduscielo.br

For the synthesis of this compound via the established cross-coupling routes, several green chemistry strategies can be implemented:

Safer Solvents: Traditional cross-coupling reactions often use hazardous solvents like toluene, 1,4-dioxane, or N-methyl-2-pyrrolidone (NMP). nih.gov Research has focused on replacing these with more environmentally benign alternatives. digitellinc.com Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and γ-valerolactone (GVL), as well as alcohols like t-amyl alcohol, have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings. nih.govrsc.org Aqueous solvent systems, such as mixtures of water with isopropanol or polyethylene (B3416737) glycol (PEG), have also been shown to be effective, particularly for Suzuki reactions. acs.orgresearchgate.net

Energy Efficiency: Many synthetic protocols require significant energy input for heating. Microwave-assisted organic synthesis (MAOS) offers a more energy-efficient alternative, often leading to dramatically reduced reaction times and increased yields. benthamdirect.comoiccpress.com For example, solvent-free microwave irradiation has been used for the preparation of substituted pyridines. benthamdirect.com Flow chemistry, where reactions are performed in a continuous stream through a reactor, provides enhanced control over reaction parameters like temperature and mixing, leading to improved safety, efficiency, and scalability. beilstein-journals.orgnumberanalytics.comthieme-connect.com This technique is particularly advantageous for managing exothermic reactions and avoiding the use of cryogenic conditions. rsc.orgorganic-chemistry.org

Catalyst Efficiency and Recycling: The transition metals used in cross-coupling reactions, especially palladium, are expensive and can be toxic. Green approaches focus on using lower catalyst loadings (mol %) and developing systems for catalyst recovery and reuse. wikipedia.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., supported on a solid material), can be more easily separated from the reaction mixture and recycled. numberanalytics.com Simple methods for recycling homogeneous catalysts have also been developed, for instance, by using specific work-up conditions that allow for the separation and reuse of the catalyst solution for subsequent batches. tandfonline.comtandfonline.com

Atom Economy: The principle of atom economy encourages maximizing the incorporation of all materials from the reactants into the final product. msu.edu Cross-coupling reactions like the Suzuki, Negishi, and Kumada couplings are generally considered to have good atom economy. The choice of coupling partners can further optimize this. For instance, the Kumada coupling's advantage is the direct use of Grignard reagents, avoiding extra steps needed to prepare the organozinc reagents for a Negishi coupling. organic-chemistry.org

By integrating these green principles, the synthesis of this compound can be made more sustainable, reducing both its environmental footprint and production costs. researchgate.netmdpi.com

Reactivity and Mechanistic Investigations of 2 Benzyl 5 Fluoropyridine

Carbon-Hydrogen (C-H) Bond Functionalization

The selective functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. The compound 2-benzyl-5-fluoropyridine presents multiple C-H bonds on both its pyridine (B92270) and benzyl (B1604629) rings, making it an important substrate for studying the principles of site-selectivity in C-H activation reactions.

Directed C-H borylation has emerged as a powerful strategy for introducing a versatile boronate ester group into a specific position within a molecule. In the case of this compound, the pyridine moiety itself can act as a directing group to guide the borylation reaction to a specific C-H bond.

Recent advancements have led to the development of metal-free methods for the C-H borylation of 2-benzyl-5-fluoropyridines, offering a more sustainable alternative to traditional transition-metal-catalyzed processes. researchgate.net These reactions exhibit high efficiency and selectivity, proceeding through distinct mechanistic pathways depending on the nature of the boron reagent. researchgate.net

Two primary mechanisms have been identified:

Electrophilic Aromatic Substitution (EAS): This pathway is common when using electrophilic boron halides (B-X), such as boron tribromide (BBr₃). The reaction involves the direct attack of the electron-rich aromatic ring onto the electrophilic boron species.

σ-Bond Metathesis: This mechanism is more prevalent with boron hydrides (B-H) or boron alkyls (B-R). It involves a concerted process where a C-H bond and a B-H (or B-R) bond are broken and formed simultaneously through a four-membered transition state. researchgate.net

These metal-free borylation reactions often require activation through the formation of an initial intermolecular bond, with pathways involving C-B or N-B bond formation being extensively studied. researchgate.netchemrxiv.orgnih.govnih.govuottawa.caulaval.ca Computational studies on related systems suggest that some metal-free borylations can proceed via a Frustrated Lewis Pair (FLP) type mechanism, where a sterically hindered Lewis acid and base pair activates the C-H bond. nih.gov

| Mechanism | Prevalent Boron Reagent Type | Key Feature | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | B-X (e.g., BBr₃) | Direct attack of arene on electrophilic boron. | researchgate.net |

| σ-Bond Metathesis | B-H, B-R | Concerted bond breaking/formation via a cyclic transition state. | researchgate.net |

| Frustrated Lewis Pair (FLP) | Various | Activation of C-H bond by a sterically hindered Lewis acid/base pair. | nih.gov |

Controlling the site of borylation is a significant challenge in molecules with multiple C-H bonds. For this compound, the reaction can be directed with high precision.

In metal-free directed borylation, the reaction shows high site exclusivity. researchgate.net In transition-metal-catalyzed systems, particularly with iridium catalysts, the pyridine ring of 2-benzylpyridine (B1664053) substrates acts as an "inner-sphere director." This directs the borylation to occur selectively on the carbocyclic (benzyl) ring, typically at the ortho position. This directing effect is powerful enough to overcome the intrinsic electronic preferences of the rings. For instance, the activating effect of the fluorine substituent, which would typically favor ortho C-H activation on the pyridine ring, is overridden by the directing power of the pyridine nitrogen, leading to selective functionalization of the benzyl ring.

The regioselectivity in iridium-catalyzed borylations is influenced by a combination of steric and electronic factors, and the choice of ligand on the metal catalyst can be crucial for controlling the outcome. nih.govbris.ac.ukescholarship.orgnih.gov Computational studies have shown that the transition states for C-H oxidative addition are often very late, meaning the regioselectivity is primarily governed by the interaction energies between the catalyst and the specific C-H bond being activated. escholarship.org

In the C-H functionalization of this compound, the pyridine ring itself serves as a highly effective directing group. acs.orgrsc.org The lone pair of electrons on the pyridine nitrogen atom coordinates to the metal catalyst (in catalyzed reactions) or interacts with the boron reagent (in metal-free reactions), positioning the reactive center in close proximity to specific C-H bonds. researchgate.net

This coordination facilitates the cleavage of a C-H bond, most commonly at the ortho position of the benzyl ring, through the formation of a stable five-membered cyclometalated intermediate. This chelation-assisted strategy is a cornerstone of modern C-H activation chemistry. The effectiveness of the pyridine directing group has been demonstrated not only in borylation but also in other transformations like triflylation of the benzylic C-H bond. researchgate.net The utility of this approach is further enhanced by the fact that the directing group is an intrinsic part of the molecule and, in some cases, can be removed after the desired functionalization has been achieved. researchgate.net

Beyond borylation, the C-H bonds of this compound are amenable to other functionalization reactions, targeting either the pyridine ring or the benzyl group. The competition between these sites is a key challenge, and selectivity can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Hydroxylation: The introduction of a hydroxyl group via C-H activation is a valuable transformation. For N-benzyl heterocycles, which are structurally analogous to this compound, metal-free methods have been developed for the ortho-C-H hydroxylation of the benzyl ring. nih.gov This two-step, one-pot process often involves an initial directed borylation followed by oxidation of the newly formed C-B bond to a C-O bond, demonstrating outstanding site-selectivity. nih.gov Catalytic hydroxylation of benzylic C-H bonds can also be achieved using various metal-based catalysts, where the reaction often proceeds through an oxygen atom transfer mechanism. researchgate.netnih.govmdpi.com

Olefination: The direct coupling of C-H bonds with alkenes (olefination) provides a direct route to more complex structures. For pyridine derivatives, palladium-catalyzed C-H olefination has been shown to occur at the C3-position when a directing group, such as an amide, is present at the C2-position. This demonstrates that C-H bonds on the pyridine ring can be selectively functionalized. While direct olefination of the benzyl C-H bond of this compound is less specifically documented, the principles of directed C-H activation suggest it is a feasible transformation under appropriate catalytic conditions.

| Transformation | Target Moiety | Position | Methodology Example | Reference |

|---|---|---|---|---|

| Borylation | Benzyl Ring | ortho | Metal-free or Iridium-catalyzed | researchgate.net |

| Hydroxylation | Benzyl Ring | ortho | Metal-free, via boronation/oxidation | nih.gov |

| Olefination | Pyridine Ring | C3 | Pd-catalyzed, amide-directed | acs.org |

| Triflylation | Benzylic Carbon | - | Pyridine-directed | researchgate.net |

| Arylation | Benzylic Carbon | - | Ru-catalyzed, pyridine-directed | acs.org |

Directed C-H Borylation Reactions of this compound

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 5-Fluoropyridine Ring

The reactivity of the 5-fluoropyridine ring in substitution reactions is dictated by the electronic properties of the pyridine heterocycle. The presence of the electronegative nitrogen atom makes the ring electron-deficient compared to benzene.

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack. youtube.com The nitrogen atom withdraws electron density from the ring carbons, making them less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions), the pyridine nitrogen is readily protonated or coordinates to a Lewis acid catalyst. youtube.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This forms a pyridinium (B92312) species, which is even more strongly deactivated, further inhibiting the reaction. youtube.com Consequently, electrophilic aromatic substitution on the 5-fluoropyridine ring of this compound is generally unfavorable and requires harsh reaction conditions, often resulting in low yields. youtube.com

Radical Reactions and Photoredox Processes Involving this compound Scaffolds

The this compound scaffold possesses multiple sites susceptible to radical reactions, offering avenues for diverse functionalization. Both the benzylic C-H bonds and the fluoropyridine ring can participate in radical processes, often facilitated by photoredox catalysis. This approach utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under mild conditions.

One plausible pathway involves the generation of a benzyl radical at the methylene (B1212753) bridge. The benzylic C-H bonds are relatively weak and can be selectively homolyzed or undergo hydrogen atom transfer (HAT) to a photogenerated radical. For instance, photocatalytic methods have been developed for the direct fluorination of benzylic C-H bonds using reagents like N-fluorobenzenesulfonimide, which proceeds via a radical mechanism. semanticscholar.org While not specifically demonstrated on this compound, this suggests the feasibility of forming a benzylic radical which could then be trapped by a fluorine radical source.

Alternatively, the pyridine ring itself can engage in radical reactions. The Minisci reaction, a classic method for the functionalization of electron-deficient heterocycles, involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. scispace.com In the context of this compound, this could be initiated through photoredox catalysis to generate various alkyl radicals that would preferentially add to the positions ortho and para to the nitrogen atom (C2 and C4, or C6 and C4, respectively, depending on protonation). Given the substitution at C2, addition would likely occur at C4 and C6. Photocatalytic strategies have been reported for the chemodivergent radical benzylation of 4-cyanopyridines, demonstrating that benzyl radicals can be generated and subsequently participate in Minisci-type additions to pyridine rings. nih.govrsc.org This highlights a potential route for introducing further substituents onto the pyridine core of this compound.

A hypothetical photoredox catalytic cycle for a Minisci-type reaction on a this compound scaffold is depicted below. An alkyl radical, generated from a suitable precursor via a photocatalytic process, could add to the protonated pyridine ring. Subsequent oxidation of the resulting radical adduct and deprotonation would lead to the functionalized product.

| Step | Description |

| 1. Radical Generation | A photocatalyst, upon excitation by visible light, initiates the formation of a carbon-centered radical from a precursor (e.g., a carboxylic acid, an alkyl halide). |

| 2. Radical Addition | The generated radical adds to the protonated this compound at an electron-deficient position (likely C4 or C6). |

| 3. Oxidation & Deprotonation | The resulting pyridinyl radical is oxidized to a cation, followed by deprotonation to restore aromaticity and yield the substituted product. |

Heteroatom Functionalization Reactions (e.g., at the pyridine nitrogen or benzyl-amino linkages)

The heteroatoms in this compound, namely the pyridine nitrogen, present key sites for functionalization. These reactions can alter the electronic properties and biological activity of the molecule.

N-Oxidation of the Pyridine Ring

The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophilic oxygen sources, leading to the formation of the corresponding N-oxide. This transformation is a common strategy in pyridine chemistry to modify the reactivity of the ring. The resulting N-oxide group is a strong electron-donating group, which can influence subsequent reactions. The oxidation of pyridines to their N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. chemtube3d.com A variety of oxidizing agents have been successfully employed for the N-oxidation of substituted pyridines. arkat-usa.org

The formation of the N-oxide activates the positions ortho and para to the nitrogen for nucleophilic substitution. For this compound N-oxide, this would enhance the reactivity at the C2 and C6 positions.

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide/Acetic Acid | Heating in glacial acetic acid |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature |

| Methyltrioxorhenium (MTO)/H₂O₂ | Catalytic MTO, aqueous H₂O₂ |

Potential Nucleophilic Aromatic Substitution at the C5-Position

For benzyl-amino linkages, if the benzyl group were to be further modified to contain an amino group, this would open up a plethora of functionalization reactions typical of amines, such as acylation, alkylation, and sulfonylation. However, in the parent this compound, this type of linkage is not present.

Derivatization and Advanced Synthetic Transformations of 2 Benzyl 5 Fluoropyridine Derivatives

Transformations of Boronated 2-Benzyl-5-fluoropyridine Adducts

The introduction of a boron-containing moiety onto the this compound framework opens up a vast landscape of synthetic possibilities. A notable advancement in this area is the metal-free C-H borylation of 2-benzyl-5-fluoropyridines, which provides efficient and site-exclusive access to valuable boronate esters. These intermediates serve as versatile linchpins for a variety of subsequent transformations, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Boronated derivatives of this compound are excellent substrates for this palladium-catalyzed reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The reaction typically proceeds with high efficiency and functional group tolerance, making it a powerful tool for the late-stage diversification of complex molecules.

While specific data for the Suzuki-Miyaura coupling of boronated this compound is not extensively tabulated in publicly available literature, the general principles of this reaction are well-established. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. The choice of these components can significantly influence the reaction outcome.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Boronic Esters

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90-110 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

Note: This table represents general conditions and optimization is often required for specific substrates.

Halogenation via Boron Intermediates (e.g., Chlorination, Iodination)

The conversion of a carbon-boron bond to a carbon-halogen bond provides a strategic route to introduce halogens into the this compound scaffold. This transformation is particularly valuable as the resulting aryl halides can serve as precursors for a multitude of further functionalizations, including other cross-coupling reactions. The halogenation of aryl boronic acids and their esters is a well-developed methodology, often employing electrophilic halogenating agents.

For instance, chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS), while iodination is commonly performed with N-iodosuccinimide (NIS) or molecular iodine. These reactions typically proceed under mild conditions and exhibit good functional group compatibility.

Oxidation Reactions of Boronic Esters Derived from this compound

The oxidation of boronic esters to the corresponding phenols is a highly valuable transformation in organic synthesis. This reaction provides a direct route to introduce a hydroxyl group onto the aromatic ring of this compound, a functional group that is prevalent in many bioactive molecules and can serve as a handle for further derivatization.

Various oxidizing agents can be employed for this purpose, with hydrogen peroxide, often in the presence of a base, being a common choice. Other reagents such as Oxone® and peroxy acids have also been successfully utilized. The reaction conditions are generally mild and can tolerate a range of functional groups.

Functionalization of the Pyridine (B92270) Ring System of this compound

Direct functionalization of the pyridine ring of this compound offers a more atom- and step-economical approach to structural diversification compared to multi-step synthetic sequences. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the fluorine substituent, dictates the regioselectivity of these transformations.

Ortho- and Para-Functionalization Strategies

The directing effect of the nitrogen atom in the pyridine ring generally favors functionalization at the ortho (C3 and C5) and para (C4) positions relative to the benzyl (B1604629) group. However, the inherent reactivity of these positions can be further modulated by the choice of reagents and reaction conditions. Directed metalation strategies, for example, can provide highly regioselective functionalization at specific C-H bonds. While specific examples for this compound are not extensively documented, analogous systems demonstrate the feasibility of such approaches.

Late-Stage Functionalization for Structural Diversification

Late-stage functionalization (LSF) has emerged as a powerful paradigm in drug discovery, enabling the rapid generation of analogues from a common advanced intermediate. nih.govresearchgate.net This approach allows for the exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each derivative. C-H activation and functionalization strategies are particularly well-suited for LSF.

For fluorinated pyridines, late-stage C-H functionalization can be challenging but offers significant rewards in terms of accessing novel chemical space. Methodologies such as radical-mediated reactions and transition-metal-catalyzed C-H activation are being actively explored to achieve selective functionalization of complex pyridine-containing molecules. The development of robust and predictable LSF strategies for the this compound core will undoubtedly accelerate the discovery of new and improved therapeutic agents.

Chemical Modifications of the Benzyl Moiety

The benzyl group of this compound offers a reactive site for a variety of chemical transformations, largely due to the increased reactivity of the benzylic C-H bonds. The position adjacent to both the pyridine and the phenyl rings can be selectively functionalized, allowing for the synthesis of a diverse range of derivatives. Key modifications include oxidation of the methylene (B1212753) bridge to a carbonyl group and free-radical halogenation at the benzylic carbon. These transformations provide valuable intermediates for further synthetic elaborations.

Oxidation of the Benzylic Methylene Group

A significant transformation of this compound derivatives is the oxidation of the benzylic methylene (-CH₂-) group to a ketone (-C=O), yielding the corresponding (5-fluoropyridin-2-yl)(phenyl)methanone derivatives. This conversion is a fundamental C-H functionalization reaction and has been accomplished using various catalytic systems, often employing environmentally benign oxidants like molecular oxygen.

Research on the oxidation of 2-benzylpyridine (B1664053) and its analogues has demonstrated the efficacy of transition metal catalysts. researchgate.netresearchgate.net Copper and iron complexes have proven to be particularly effective in facilitating the aerobic oxidation of the benzylic C-H bonds. These reactions typically involve the use of a metal salt, such as CuI or FeCl₂·4H₂O, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. researchgate.net The reaction mechanism is believed to proceed through the formation of a benzylic radical intermediate, which is subsequently oxidized to the ketone.

While specific studies focusing exclusively on this compound are not extensively detailed in the cited literature, the general applicability of these methods to a wide array of substituted 2-benzylpyridines suggests a high probability of success for the 5-fluoro analogue. The conditions and yields for the oxidation of closely related substrates provide a strong predictive framework for its reactivity.

| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Benzylpyridine | CuI / AcOH | O₂ | DMSO | - | - | researchgate.net |

| 2-Benzylpyridine | FeCl₂·4H₂O / AcOH | O₂ | DMSO | 100-130 | - | researchgate.net |

| Substituted Benzylpyridines | CuCl₂·2H₂O / BQC | 70% aq. TBHP | - | - | 56-100 | mdpi.com |

| Alkylarenes | LaMnO₃ | O₂ | - | - | 17-99 | mdpi.com |

Table 1: Representative Catalytic Systems for the Oxidation of Benzylpyridine Derivatives. (Note: Specific yields for this compound were not available in the surveyed literature; data is based on model substrates like 2-benzylpyridine).

Halogenation of the Benzylic Carbon

The benzylic position of this compound is susceptible to free-radical halogenation, a common and effective method for introducing a handle for subsequent nucleophilic substitution reactions. Benzylic bromination, in particular, is a well-established transformation. masterorganicchemistry.comlibretexts.org

This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν), in a non-polar solvent like carbon tetrachloride (CCl₄). chemistrysteps.comchadsprep.com The reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by both the phenyl and pyridine rings, is the driving force for the high selectivity of this reaction for the benzylic position over other C-H bonds in the molecule. masterorganicchemistry.comlibretexts.org

The resulting 2-(bromo(phenyl)methyl)-5-fluoropyridine is a versatile intermediate. The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles (e.g., hydroxides, alkoxides, amines) to create a new series of derivatives functionalized at the benzylic carbon.

| Reaction | Reagents | Conditions | Product | Principle | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light) | Inert Solvent (e.g., CCl₄), Heat | 2-(Bromo(phenyl)methyl)-5-fluoropyridine | Free-radical substitution at the activated benzylic position. | libretexts.orgchemistrysteps.com |

| Benzylic Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), Lewis Acid (e.g., ZrCl₄) | - | 2-(Chloro(phenyl)methyl)-5-fluoropyridine | Lewis acid-catalyzed radical chlorination. | nih.gov |

Table 2: Typical Conditions for Benzylic Halogenation.

Reduction of Benzylic Carbonyl Groups

Conversely, the benzylic carbonyl group in (5-fluoropyridin-2-yl)(phenyl)methanone can be reduced back to a methylene group. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. chemistrysteps.com These reactions are crucial for synthesizing alkyl-substituted pyridines from their corresponding acyl derivatives, which are often more accessible via reactions like Friedel-Crafts acylation. The Wolff-Kishner reduction, for instance, involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent. chemistrysteps.com This provides a synthetic route to this compound derivatives that may be difficult to access through direct alkylation methods.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Benzyl 5 Fluoropyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-benzyl-5-fluoropyridine, both ¹H and ¹³C NMR would be routinely employed, with ¹⁹F NMR offering specific insights into the fluorinated pyridine (B92270) ring.

In the ¹H NMR spectrum of this compound, the benzylic protons are expected to appear as a characteristic singlet around 4.16 ppm. The protons of the phenyl ring would typically resonate in the aromatic region, between 7.20 and 7.35 ppm. The protons on the fluoropyridine ring are expected to show distinct signals influenced by the fluorine atom. For instance, the proton at the 6-position (adjacent to the nitrogen) would likely appear furthest downfield, around 8.55 ppm, as a doublet. The proton at the 3-position would be expected around 7.56 ppm as a doublet of doublets, and the proton at the 4-position around 7.10 ppm, also as a doublet of doublets, with coupling to both the adjacent proton and the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The benzylic carbon would be expected to have a chemical shift in the range of 40-50 ppm. The carbons of the phenyl ring would appear in the aromatic region (125-140 ppm). The carbons of the fluoropyridine ring would show characteristic shifts due to the electronegativity of the nitrogen and the fluorine atom, as well as observable C-F coupling constants. The carbon bearing the fluorine atom (C5) would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom on the pyridine ring, with its chemical shift providing information about the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzylic CH₂ | ~4.16 | Singlet |

| Phenyl H | 7.20-7.35 | Multiplet |

| Pyridine H3 | ~7.56 | Doublet of Doublets |

| Pyridine H4 | ~7.10 | Doublet of Doublets |

| Pyridine H6 | ~8.55 | Doublet |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₂H₁₀FN.

In addition to providing the exact mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. A prominent fragmentation pathway would likely involve the cleavage of the bond between the benzylic carbon and the pyridine ring, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-substituted compounds. Another significant fragment would correspond to the fluoropyridinylmethyl cation. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 187 | [C₁₂H₁₀FN]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 96 | [C₅H₃FN]⁺ (Fluoropyridine fragment) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound that forms suitable crystals, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state, including the dihedral angle between the pyridine and phenyl rings.

Studies on related fluorinated pyridines have shown that the crystal packing can be influenced by weak intermolecular interactions involving the fluorine atoms. acs.orgfigshare.com In the case of this compound, one might expect to observe C-H···F or C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, which would stabilize the crystal lattice. This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Advanced Chromatographic Methods for Purification and Quantitative Analysis

Advanced chromatographic techniques are essential for the purification and quantitative analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (such as a C18 column) would likely be suitable, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid to ensure good peak shape for the basic pyridine nitrogen. The retention time of the compound would be characteristic under specific chromatographic conditions and could be used for its identification and quantification.

Gas chromatography, coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile compounds like this compound. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer would then provide mass spectral data for the eluted compound, confirming its identity.

These chromatographic methods are vital for ensuring the purity of synthesized this compound derivatives and for quantifying their presence in various matrices.

Table 3: Common Chromatographic Methods for Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water (with acid modifier) | UV-Vis, MS |

| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID), MS |

Computational and Theoretical Studies on 2 Benzyl 5 Fluoropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. From these calculations, a wealth of information about reactivity can be derived. For 2-Benzyl-5-fluoropyridine, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Key electronic properties that can be calculated using DFT include:

Molecular Orbitals: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals regions of the molecule that are electron-rich or electron-deficient. The electrostatic potential (ESP) map visually represents the charge distribution, highlighting areas susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Various schemes can be used to assign partial charges to each atom in the molecule, providing further insight into its polarity and reactive sites.

These parameters are instrumental in predicting the regioselectivity and kinetic favorability of various chemical reactions involving this compound.

Elucidation of Reaction Mechanisms Through Computational Modeling (e.g., C-H Borylation)

Computational modeling is an invaluable tool for mapping out the intricate step-by-step pathways of chemical reactions. For instance, the mechanism of C-H borylation of this compound has been a subject of interest. DFT calculations can be employed to model the entire reaction coordinate, from reactants to products, through any transition states and intermediates.

A computational study of the C-H borylation of this compound would likely involve:

Locating Transition States: Sophisticated algorithms are used to find the geometry of the transition state—the highest energy point along the reaction pathway.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies for borylation at different positions on the molecule, the most likely site of reaction can be predicted.

Identifying Intermediates: Any stable species that are formed and consumed during the reaction can be identified and their energies calculated.

Through such studies, a detailed, quantitative picture of the reaction mechanism emerges, providing insights that are often difficult to obtain through experimental means alone. Research in this area has indicated that the mechanism for the metal-free directed C-H borylation of 2-benzyl-5-fluoropyridines can be established using DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. By comparing the calculated spectrum with experimental data, the assignment of peaks to specific atoms in the molecule can be confirmed.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. This allows for a detailed assignment of the experimental IR and Raman spectra, linking specific absorption bands to the stretching, bending, and torsional motions of the molecule's bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the benzyl (B1604629) and pyridine (B92270) rings, MD simulations can be particularly insightful.

Key applications of MD simulations for this molecule would include:

Conformational Analysis: By simulating the molecule's motion, the various accessible conformations and their relative populations can be determined. This provides a more complete picture of the molecule's structure than a static geometry optimization. The torsional potential energy surface for the rotation around the C-C bond connecting the two rings can be mapped to identify the most stable rotational isomers.

Intermolecular Interactions: MD simulations can be used to study how molecules of this compound interact with each other in the liquid or solid state. This can reveal information about packing forces, hydrogen bonding (if applicable), and other non-covalent interactions that govern the macroscopic properties of the substance. Furthermore, simulations can model the interaction of this compound with solvent molecules to understand solvation effects.

Through these simulations, a deeper understanding of the molecule's flexibility and its interactions with its environment can be achieved.

Advanced Applications of 2 Benzyl 5 Fluoropyridine in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The utility of 2-Benzyl-5-fluoropyridine as a building block in organic synthesis is underscored by the reactivity of its constituent parts: the benzyl (B1604629) group, the pyridine (B92270) ring, and the fluorine substituent. The synthesis of fluorinated 2-benzylpyridine (B1664053) analogues has been successfully achieved through methods such as the Negishi coupling reaction. tandfonline.com This powerful cross-coupling technique typically involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, enabling the formation of a carbon-carbon bond.

A plausible and efficient synthetic route to this compound would involve the Negishi coupling of a benzylzinc reagent with a 2-halo-5-fluoropyridine, such as 2-bromo-5-fluoropyridine (B41290). The general scheme for such a reaction is depicted below:

Scheme 1: Proposed Synthesis of this compound via Negishi Coupling

This is a generalized representation. Actual reaction conditions may vary.

This is a generalized representation. Actual reaction conditions may vary.Once synthesized, this compound can be utilized in the construction of more complex molecular architectures. The pyridine ring can undergo further functionalization, and the benzyl group offers a site for various chemical transformations. The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution at the 2- and 6-positions. This electronic modification is a key feature that enhances its utility as a synthetic intermediate. nih.gov

The application of fluorinated building blocks is particularly valuable in medicinal chemistry, where the introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles of drug candidates. ossila.com Thus, this compound serves as a valuable scaffold for the development of novel therapeutic agents.

Ligand Design and Coordination Chemistry Based on Fluoropyridine Scaffolds

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. The coordination of metal ions to pyridine-based ligands is a well-established field, with applications ranging from catalysis to the development of novel materials with interesting photophysical and magnetic properties.

The electronic properties of the this compound ligand are significantly modulated by its substituents. The benzyl group can introduce steric bulk, which can influence the coordination geometry around the metal center. More importantly, the fluorine atom at the 5-position acts as a strong electron-withdrawing group, which reduces the electron density on the pyridine nitrogen. This, in turn, affects the ligand's donor strength and the stability of the resulting metal complexes.

The coordination of 2-benzylpyridine derivatives to various transition metals has been explored. rsc.org The resulting metal complexes have been investigated for their catalytic activity in a range of organic transformations. By analogy, metal complexes of this compound could be expected to exhibit unique catalytic properties due to the electronic influence of the fluorine atom. For instance, the modified electronic environment at the metal center could lead to enhanced catalytic activity or selectivity in reactions such as cross-coupling, hydrogenation, or polymerization.

Precursor for Highly Functionalized Synthetic Intermediates

This compound is not only a valuable building block in its own right but also serves as a precursor for the synthesis of a variety of highly functionalized intermediates. The reactivity of the pyridine ring, activated by the fluorine atom, allows for selective chemical modifications.

One of the key transformations is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position makes the 2- and 6-positions of the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. This allows for the introduction of a wide range of functional groups at these positions. For example, reaction with alkoxides, amines, or thiols can lead to the corresponding ether, amino, or thioether derivatives.

Furthermore, the C-H bonds of the pyridine ring can be functionalized through modern synthetic methodologies. For instance, directed ortho-metalation, followed by quenching with an electrophile, can be used to introduce substituents at the 3- or 4-positions. The benzyl group itself can also be functionalized, for example, through benzylic bromination followed by nucleophilic substitution, to introduce additional functional groups.

The combination of these transformations allows for the generation of a diverse library of polysubstituted pyridine derivatives starting from this compound. These highly functionalized intermediates are valuable in drug discovery and the synthesis of complex organic molecules.

Contributions to Material Science Through Structural Integration

The unique properties of fluorinated aromatic compounds make them attractive components for the design of advanced materials. The incorporation of this compound into polymeric structures or organic electronic materials can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

The high electronegativity of fluorine can lead to strong intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (when suitable functional groups are present). These interactions can influence the packing of molecules in the solid state and the morphology of thin films, which are crucial for the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The integration of fluorinated pyridine units into polymer backbones has been shown to be a viable strategy for creating materials with tailored properties. For example, perfluoropyridine has been used in the synthesis of polymers for various applications, including thermoset resins and materials for the removal of pollutants. mdpi.com By analogy, polymers containing the this compound moiety could exhibit interesting properties. The benzyl group could enhance solubility and processability, while the fluorinated pyridine unit could contribute to thermal stability and specific electronic characteristics.

The potential applications of such materials could span from high-performance plastics to functional materials for electronics and photonics. The ability to systematically modify the structure of this compound and incorporate it into larger molecular systems opens up a wide range of possibilities for the development of new materials with advanced properties.

Future Research Directions and Unaddressed Challenges for 2 Benzyl 5 Fluoropyridine

Development of Novel and Efficient Synthetic Routes for Specific Isomers or Derivations

The development of new synthetic methodologies for pyridine (B92270) derivatives is crucial for accessing novel chemical space and improving the efficiency of known processes. For 2-Benzyl-5-fluoropyridine, future work will likely concentrate on creating highly selective and high-yield pathways to its derivatives. Current methods for producing substituted fluoropyridines can be complex, sometimes requiring harsh conditions or starting from heavily functionalized precursors. nih.gov

Future research could adapt modern catalytic systems to achieve more direct and versatile syntheses. For instance, Rh(III)-catalyzed C-H functionalization, which has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, could be explored. nih.gov Adapting such a method could allow for the direct introduction of various substituents onto the this compound core, bypassing multi-step functional group transformations.

Another avenue involves the electrophilic fluorination of dihydropyridine (B1217469) precursors, which offers a route to fluorinated pyridines. mdpi.comnih.gov Research could investigate the synthesis of a dihydropyridine analogue of this compound that could then undergo selective fluorination or other modifications. The development of methods for producing specific isomers with high regioselectivity remains a significant challenge, especially for terminal alkynes in coupling reactions. nih.gov

| Synthetic Approach | Traditional Methods | Novel Future Directions |

| Key Strategy | Multi-step synthesis from pre-functionalized rings; nucleophilic substitution. | Direct C-H functionalization; catalytic cross-coupling; late-stage fluorination. |

| Catalysts | Often stoichiometric reagents. | Transition metals (e.g., Rhodium, Palladium), photoredox catalysts. |

| Selectivity | Can be difficult to control, leading to isomeric mixtures. | High regioselectivity and stereoselectivity through catalyst and ligand design. |

| Efficiency | Lower overall yields due to multiple steps. | Higher yields, improved atom economy. |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

The reactivity of the this compound molecule is dictated by the interplay of the electron-withdrawing pyridine ring, the activating benzyl (B1604629) group, and the electronegative fluorine atom. While general pyridine chemistry is well-documented, the specific influence of this unique substitution pattern on reactivity is not fully explored.

Future research will likely focus on uncovering new reactivity modes. This includes exploring its potential in novel catalytic cycles where the pyridine nitrogen can act as a ligand for a metal center, influencing the outcome of a reaction. Pyridine derivatives are known to coordinate with metal catalysts, enhancing their activity and selectivity. biosynce.com Investigations could systematically screen this compound as a ligand in various known catalytic transformations to identify unique performance enhancements.

Furthermore, photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. ijarsct.co.in Applying this technology to this compound could unlock novel reaction pathways that are inaccessible through traditional thermal methods, enabling the formation of complex derivatives with high functional group tolerance. ijarsct.co.in

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is a major trend in modern chemistry, driven by the need for safer, more efficient, and scalable processes. acs.orgmdpi.com The synthesis of pyridine-containing active pharmaceutical ingredients (APIs) has already seen significant improvements through the adoption of flow chemistry, including increased yields and reduced production costs. vcu.edu

A significant future direction for this compound is the development of a continuous flow synthesis protocol. This would involve adapting existing or novel synthetic routes to a flow reactor setup. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net For reactions involving hazardous intermediates or exothermic profiles, flow reactors offer a significant safety advantage by minimizing the volume of reacting material at any given time. acs.org

Automated synthesis platforms can be integrated with flow reactors to enable rapid optimization of reaction conditions and the creation of libraries of derivatives for screening purposes. amazonaws.com For example, a fully automated system could be developed for producing radiolabeled versions of this compound derivatives, which has been successfully demonstrated for other fluorinated pyridines used in PET imaging. amazonaws.com

| Feature | Batch Processing | Flow Chemistry & Automation |

| Scalability | Difficult to scale; safety concerns with large volumes. | Easily scalable by running the system for longer durations. mdpi.com |

| Safety | Higher risk with hazardous reagents or exotherms. | Enhanced safety due to small reaction volumes and better heat transfer. acs.org |

| Efficiency | Lower yields, potential for side reactions, time-consuming workup. | Higher yields, improved selectivity, and potential for integrated purification. vcu.edu |

| Optimization | Slow, one-at-a-time parameter changes. | Rapid optimization through automated sequential experiments. amazonaws.com |

Advancements in Sustainable and Environmentally Benign Chemical Transformations

Green chemistry principles are increasingly guiding the development of new chemical processes to minimize environmental impact. ijarsct.co.in Future research on this compound will undoubtedly focus on creating more sustainable synthetic routes.

Key areas of advancement include:

Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives. Ionic liquids, for example, can act as both solvents and catalysts in pyridine synthesis, are non-volatile, and can often be recycled. benthamscience.com Supercritical CO₂ is another promising green solvent that could be explored. ijarsct.co.in

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. rasayanjournal.co.in

Catalysis: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. Developing highly efficient and recyclable catalysts for the synthesis of this compound is a primary goal. biosynce.comnih.gov

Atom Economy: Designing synthetic routes, such as multicomponent reactions, where the majority of atoms from the reactants are incorporated into the final product, thereby minimizing waste. rasayanjournal.co.in

Synergy Between Computational and Experimental Approaches for Rational Design

The collaboration between computational and experimental chemistry has become essential for accelerating the discovery and optimization of new molecules and reactions. researchgate.netrsc.org For this compound, a synergistic approach will be critical for rational design.

Computational methods, such as Density Functional Theory (DFT), can be employed to:

Predict Reactivity: Model the electronic structure of the molecule to predict sites of reactivity and potential reaction pathways. acs.org

Elucidate Mechanisms: Investigate the mechanisms of known and novel reactions to understand how catalysts and substituents influence the outcome. rsc.org

Design Novel Catalysts: Screen potential catalysts in silico to identify promising candidates for specific transformations before committing to resource-intensive experimental work.

Optimize Reaction Conditions: Simulate the effect of different solvents, temperatures, and pressures on reaction outcomes to guide experimental optimization.

Experimental studies will, in turn, provide real-world data to validate and refine the computational models. This iterative cycle of prediction, experimentation, and refinement can significantly reduce the time and resources required to develop new derivatives and applications for this compound. nih.gov This synergy is particularly powerful for tackling complex challenges like predicting aromatic stacking interactions or designing highly selective enzyme inhibitors. researchgate.netnih.gov

Q & A

Synthesis and Reaction Optimization

Basic Question: What are the common synthetic routes for preparing 2-benzyl-5-fluoropyridine, and what methodological considerations are critical for reproducibility? Answer: A widely cited method involves directed C–H borylation using BBr₃ under metal-free conditions. Key steps include:

- Substrate preparation : Ensure anhydrous conditions to avoid hydrolysis of BBr₃.

- Reaction monitoring : Use TLC or HPLC to track boronated intermediates.

- Workup : Quench excess BBr₃ with methanol, followed by column chromatography for purification .

Advanced Question: How can reaction conditions be optimized to mitigate by-product formation during the borylation of this compound? Answer:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like debenzylation.

- Solvent selection : Dichloromethane or toluene minimizes competing pathways compared to polar solvents.

- Stoichiometry : A 1.2:1 molar ratio of BBr₃ to substrate balances efficiency and by-product suppression.

- Catalytic additives : Sub-stoichiometric Lewis acids (e.g., ZnCl₂) enhance regioselectivity (Table 1) .

| Additive | Yield (%) | Regioselectivity (para:meta) |

|---|---|---|

| None | 62 | 85:15 |

| ZnCl₂ (0.1 eq) | 78 | 92:8 |

Structural Characterization

Basic Question: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Answer:

- NMR : ¹⁹F NMR (δ ~ -120 ppm for C5-F) and ¹H NMR (benzyl protons at δ 3.8–4.2 ppm).

- X-ray crystallography : Use SHELXL for refinement and WinGX for data processing to resolve bond angles and torsional strain .

Advanced Question: How can crystallographic data resolve ambiguities in fluorine positioning or benzyl group disorder? Answer:

- High-resolution data : Collect data at <1.0 Å resolution to distinguish fluorine electron density.

- Disorder modeling : Use SHELX’s PART instruction to refine split positions for overlapping benzyl groups.

- Twinned data : Apply SHELXL’s TWIN and BASF commands for twin-law corrections .

Data Contradiction Analysis

Basic Question: What are common contradictions between computational predictions and experimental data for fluorinated pyridines, and how should they be addressed? Answer:

- Steric vs. electronic effects : DFT may underestimate steric hindrance in benzyl-substituted systems. Validate with NOESY for spatial proximity analysis.

- Fluorine chemical shifts : Calibrate calculations using solvent-specific references (e.g., CDCl₃ vs. DMSO-d₆) .

Advanced Question: How can Bayesian statistics or multivariate analysis resolve conflicting reactivity data in fluoropyridine derivatives? Answer:

- Bayesian inference : Model reaction outcomes (yield, selectivity) against variables (temperature, solvent polarity).

- PCA (Principal Component Analysis) : Reduce dimensionality in datasets to identify dominant factors (e.g., solvent effects vs. substituent electronic profiles) .

Mechanistic Studies

Advanced Question: What mechanistic probes (e.g., isotopic labeling, kinetic isotope effects) elucidate the C–H activation pathway in this compound borylation? Answer:

- Deuterium labeling : Substitute H at the borylation site with D; a KIE > 2 suggests rate-limiting C–H cleavage.

- In situ IR spectroscopy : Monitor BBr₃ coordination to the pyridine nitrogen to confirm pre-activation steps .

Derivative Synthesis

Basic Question: Which functional groups are compatible with post-borylation derivatization of this compound? Answer:

- Suzuki coupling : Boronates react with aryl halides (Pd catalysis).

- Oxidation : H₂O₂/NaOH converts boronates to hydroxyl groups.

- Limitations: Avoid strong acids to prevent debenzylation .

Advanced Question: How can regioselective functionalization be achieved in polyhalogenated this compound analogs? Answer:

- Directing group engineering : Install transient directing groups (e.g., -CONHR) to steer metal-catalyzed reactions.

- Electrostatic potential maps : Use DFT to predict sites of electrophilic/nucleophilic attack (e.g., C3 vs. C4 positions) .

Toxicity and Safety

Basic Question: What safety protocols are critical when handling this compound in laboratory settings? Answer:

- PPE : Wear nitrile gloves and safety goggles; use a fume hood.

- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Storage : Keep in amber vials under argon to prevent oxidation .

Data Presentation and Reproducibility

Basic Question: How should synthetic procedures for this compound derivatives be documented to ensure reproducibility? Answer:

- Detailed experimental : Report exact stoichiometry, solvent grades, and purification Rf values.

- Supplementary data : Deposit crystallographic CIF files and raw NMR spectra in public repositories (e.g., Cambridge Crystallographic Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products